4-Amino-1,2,4-triazolidine-3,5-dione

Vue d'ensemble

Description

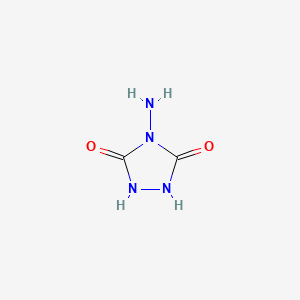

4-Amino-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C2H4N4O2. It is also known as urazine. This compound is characterized by a five-membered ring structure containing three nitrogen atoms and two oxygen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione typically involves the reaction of hydrazine with carbon dioxide or its derivatives. One common method is the cyclization of hydrazinecarboxamide under acidic conditions to form the triazolidine ring. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Analyse Des Réactions Chimiques

2.2.1 Diels-Alder Reactions

The compound is known for its reactivity as a dienophile in Diels-Alder reactions due to the presence of the triazoline moiety. This property allows it to react rapidly with various diene compounds to form cyclohexene derivatives .

2.2.2 Bioconjugation Reactions

Recent studies have explored the use of PTAD derivatives for bioconjugation applications, particularly in labeling proteins and peptides. For instance, a novel PTAD derivative was synthesized for radiolabeling purposes, demonstrating its utility in bioconjugation strategies . The efficiency of these reactions can be influenced by substituent groups on the PTAD structure.

Comparative Reactivity

The following table summarizes the reactivity of 4-amino-1,2,4-triazolidine-3,5-dione compared to other similar compounds:

| Compound | Reactivity (Diels-Alder) | Bioconjugation Efficiency | Notes |

|---|---|---|---|

| This compound | High | Moderate | Excellent dienophile |

| 4-Methyl-3H-1,2,4-triazoline-3,5-dione | Moderate | Low | Less reactive than PTAD |

| Other Triazole Derivatives | Variable | Variable | Depends on substituents |

Reaction Mechanisms

The mechanisms involved in the reactions of this compound often include:

-

Nucleophilic Attack : The compound can undergo nucleophilic attacks at the carbonyl carbon by various nucleophiles.

-

Ene Reaction Mechanism : In bioconjugation reactions with tyrosine residues in proteins, an ene reaction mechanism predominates over competing hydrolysis pathways . This mechanism is facilitated by basic conditions that activate the phenolic side chain of tyrosine.

Stability and Selectivity

The stability of PTAD derivatives can significantly affect their reactivity. Electron-withdrawing substituents tend to enhance stability but may lower reactivity towards nucleophiles .

Applications De Recherche Scientifique

Antimicrobial Activity

4-Amino-1,2,4-triazolidine-3,5-dione and its derivatives have demonstrated notable antimicrobial properties. Studies indicate that triazole compounds exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of 1,2,4-triazoles have been reported to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,2,4-Triazole Derivative A | Staphylococcus aureus | 0.5 μg/mL |

| 1,2,4-Triazole Derivative B | Escherichia coli | 1 μg/mL |

| 1,2,4-Triazole Derivative C | Candida albicans | 0.75 μg/mL |

Anticancer Properties

Research has indicated that triazole derivatives can exhibit anticancer activities against various cancer cell lines. For example, compounds derived from 1,2,4-triazoles have shown effectiveness against human hepatoma and prostate cancer cells through mechanisms involving the inhibition of specific kinases involved in cancer progression .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Triazole Derivative D | Hepatoma | 10 |

| Triazole Derivative E | Prostate Cancer | 15 |

Fungicides

The incorporation of triazole moieties into agricultural chemicals has led to the development of effective fungicides. Compounds such as those derived from this compound have shown enhanced antifungal activity against pathogens like Fusarium and Aspergillus, outperforming traditional fungicides .

Table 3: Efficacy of Triazole-Based Fungicides

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole Fungicide F | Fusarium oxysporum | 95 |

| Triazole Fungicide G | Aspergillus flavus | 90 |

Supramolecular Chemistry

In material science, triazole derivatives are utilized in the formation of supramolecular structures due to their ability to form hydrogen bonds and coordinate with metal ions. These properties make them valuable in developing new materials for sensors and catalysts .

Polymer Chemistry

Triazoles are also employed in polymer chemistry as cross-linking agents or as components in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Evaluation

A study conducted by Yang et al. synthesized a series of triazole derivatives and evaluated their antimicrobial properties against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity Assessment

Research by Al-Momani et al. focused on the anticancer potential of triazole derivatives against prostate cancer cell lines. The study revealed that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to unmodified compounds .

Mécanisme D'action

The mechanism of action of 4-Amino-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties. The pathways involved in its mechanism of action include the formation of hydrogen bonds and coordination bonds with target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenyl-1,2,4-triazolidine-3,5-dione: This compound has a phenyl group attached to the triazolidine ring and is known for its strong dienophilic properties.

3-Azido-5-amino-1,2,4-triazole: This compound contains an azido group and is used in various synthetic applications.

Uniqueness

4-Amino-1,2,4-triazolidine-3,5-dione is unique due to its amino group, which allows for a wide range of chemical modifications and functionalization. This makes it a versatile compound for various applications in research and industry .

Activité Biologique

4-Amino-1,2,4-triazolidine-3,5-dione is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant data tables and case studies to illustrate its potential applications.

Chemical Structure and Properties

This compound features a triazole ring structure that is pivotal for its biological activity. The presence of amino and carbonyl groups enhances its reactivity and interaction with biological targets. The general formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. For instance:

- Study Findings : A recent evaluation indicated that derivatives of 1,2,4-triazole exhibited significant antibacterial activity against various strains of bacteria including both Gram-positive and Gram-negative organisms. Specifically, compounds derived from this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 31.25 µg/mL to higher concentrations depending on the substituents on the triazole ring .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 31.25 | Mycobacterium bovis BCG |

| Compound B | 62.50 | Staphylococcus aureus |

| Compound C | 125.00 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various in vitro assays:

- Cytokine Inhibition : Research indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Compounds tested at concentrations of 50 µg/mL resulted in a reduction of TNF-α levels by approximately 44–60% compared to control cultures .

| Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound D | 60 | 50 |

| Compound E | 50 | 50 |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Viability Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines. For example, compounds were shown to reduce cell viability by more than 70% at concentrations ranging from 10 µM to 100 µM .

| Compound | Cell Line | % Cell Viability at 100 µM |

|---|---|---|

| Compound F | HeLa | 25 |

| Compound G | MCF-7 | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives highlighted that modifications in the chemical structure influenced their effectiveness against specific bacterial strains. The introduction of halogen groups significantly enhanced antibacterial activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory mechanisms revealed that compounds derived from this compound could modulate immune responses by inhibiting NF-kB pathways involved in cytokine production . This suggests a potential therapeutic role in treating inflammatory diseases.

Propriétés

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMTHGMFVQPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286392 | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-96-4 | |

| Record name | 21531-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-Amino-1,2,4-triazolidine-3,5-dione in forming complexes with transition metals?

A1: The crystal structure analysis of this compound reveals its potential to act as a ligand through its nitrogen and oxygen atoms []. This capability allows it to form complexes with transition metals like copper(II) []. The study specifically elucidates the crystal structure of dichlorobis(this compound-N, O)copper(II), showcasing the coordination mode of urazine with the copper ion [].

Q2: How have researchers explored the complex formation between this compound and different transition metals?

A2: Researchers have successfully synthesized and characterized complexes of this compound with various transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) []. These complexes were characterized using various techniques, confirming the interaction between the ligand and the metal ions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.